molecular formula C14H11NO7S B5117632 4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

Cat. No. B5117632
M. Wt: 337.31 g/mol
InChI Key: XCTZDJRGLODNOG-UHFFFAOYSA-N
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Description

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have various biochemical and physiological effects. In We will also discuss potential future directions for research on this compound.

Scientific Research Applications

Antimalarial and Anticancer Agent

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate has been explored for its potential as an antimalarial and anticancer agent. Studies have indicated that derivatives of this compound, such as 4-methoxyphenyl 4-nitrobenzenesulfonate, exhibit notable antimalarial properties and inhibition of human skin cancer cells. This highlights the potential of this compound in developing selective antimalarial and anticancer therapies (Betts et al., 2006).

Methanolysis and Intramolecular Catalysis

Research has also investigated the methanolysis of derivatives of 4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate. For instance, the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate demonstrated the catalytic involvement of the neighboring aldehyde carbonyl group, offering insights into intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Ruthenium-Catalyzed Reduction

The compound has been involved in studies related to the ruthenium-catalyzed reduction of nitroarenes. It serves as a substrate in reactions where various nitroarenes are reduced to aminoarenes using formic acid in the presence of a ruthenium catalyst. Such reactions have significant implications in organic synthesis and industrial processes (Watanabe et al., 1984).

Electrochemical Applications

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate derivatives have been used in the electrochemical characterization of materials. For instance, its derivatives have been utilized in modifying the surface of carbon particles, demonstrating its applicability in creating functional materials for electrochemical studies (Pandurangappa et al., 2006).

Synthesis of Intermediates for Cardiotonic Drugs

Additionally, the compound has been used in the synthesis of intermediates for cardiotonic drugs like Sulmazole and Isomazole. This indicates its role in the pharmaceutical industry and its potential in drug development (Lomov, 2019).

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-13-8-10(9-16)6-7-12(13)22-23(19,20)14-5-3-2-4-11(14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTZDJRGLODNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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